molecular formula C22H19F3N2O2 B2937130 N-(3-(pyridin-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1706338-30-8

N-(3-(pyridin-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2937130
CAS No.: 1706338-30-8
M. Wt: 400.401
InChI Key: RNMVGYDKLUVCEZ-UHFFFAOYSA-N
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Description

N-(3-(pyridin-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic propanamide derivative designed for research applications. The compound features a propanamide linker connecting two distinct aromatic systems: a 4-(trifluoromethyl)phenyl group and a 3-(pyridin-2-yloxy)benzyl group. This molecular architecture is common in medicinal chemistry research for developing ligands that interact with various biological targets. The trifluoromethyl group is a well-known pharmacophore that can enhance a molecule's metabolic stability and binding affinity, while the pyridinyloxy benzyl moiety may contribute to hydrogen bonding and hydrophobic interactions. Propanamide derivatives are frequently investigated for their potential biological activities, and researchers can utilize this compound as a key intermediate or a reference standard in exploratory studies, including structure-activity relationship (SAR) analysis, assay development, and target identification. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(3-pyridin-2-yloxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O2/c23-22(24,25)18-10-7-16(8-11-18)9-12-20(28)27-15-17-4-3-5-19(14-17)29-21-6-1-2-13-26-21/h1-8,10-11,13-14H,9,12,15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMVGYDKLUVCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(pyridin-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps, starting with the preparation of the pyridin-2-yloxy benzyl intermediate. This intermediate is then reacted with 3-(4-(trifluoromethyl)phenyl)propanoic acid under specific conditions to form the final product. Common reagents used in these reactions include coupling agents like DCC (Dicyclohexylcarbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include KMnO4 (Potassium permanganate) and CrO3 (Chromium trioxide).

  • Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like NaOH (Sodium hydroxide) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzyl or phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-(pyridin-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to biological activity. The pyridin-2-yloxy group may also play a role in its mechanism by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Propanamide Chain

3-(4-(Methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide (CAS 1797140-51-2)
  • Key Difference : The trifluoromethyl group is replaced with a methylsulfonyl (-SO₂CH₃) group.
  • Impact: Molecular Weight: 410.5 g/mol (vs. ~409 g/mol for the target compound) due to the heavier sulfonyl group .
N-(4-Nitro-3-trifluoromethylphenyl)-3-ferrocenylmethoxy-2-hydroxy-2-methylpropanamide
  • Key Difference: Incorporates a ferrocenyl (metallocene) group and a nitro (-NO₂) substituent.
  • Impact :
    • Redox Activity : The ferrocene moiety introduces reversible oxidation/reduction behavior, absent in the target compound .
    • Steric Effects : Bulkier structure may hinder membrane permeability compared to the simpler benzyl group.

Variations in the Aromatic Core

PF3845 (4-(3-[5-{Trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide)
  • Key Difference : Replaces the propanamide chain with a piperidine carboxamide and adds a pyridin-3-yl group.
  • Impact :
    • Target Selectivity : The piperidine ring may enhance affinity for G protein-coupled receptors (GPCRs) or ion channels .
    • Solubility : Increased basicity from the piperidine nitrogen could improve aqueous solubility.
N-[(2S,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide
  • Key Difference: Features a chiral butan-2-yl chain with chlorophenyl and cyanophenyl substituents.
  • Impact :
    • Stereochemistry : The (2S,3S) configuration may confer selectivity in binding to asymmetric targets like enzymes or transporters .
    • Molecular Weight : 515.96 g/mol, significantly higher due to the extended aliphatic chain and additional aromatic groups.

Functional Group Modifications

2-(4-Iodophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide (2s)
  • Key Difference : Acrylamide backbone instead of propanamide, with an iodophenyl group.
  • Impact :
    • Reactivity : The α,β-unsaturated carbonyl in acrylamides may participate in Michael addition reactions, unlike saturated propanamides .
    • Biological Activity : Iodine’s large atomic radius could sterically hinder target binding compared to -CF₃.
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a)
  • Key Difference : Incorporates a piperazine-carboxamide linker and acetylated pyridine.
  • Impact :
    • Hydrogen Bonding : The piperazine nitrogen may form additional hydrogen bonds, enhancing receptor affinity .
    • Metabolic Stability : Acetylation of the pyridine nitrogen could reduce susceptibility to oxidative metabolism.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Notable Spectral Features (NMR)
Target Compound ~409 -CF₃, pyridin-2-yloxy benzyl ¹⁹F NMR: δ -62 ppm (CF₃)
3-(4-(Methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide 410.5 -SO₂CH₃ ¹H NMR: δ 3.0 ppm (SO₂CH₃)
PF3845 ~500 (estimated) Piperidine carboxamide ¹³C NMR: δ 160 ppm (carboxamide C=O)
N-[(2S,3S)-...propanamide 515.96 Chlorophenyl, cyanophenyl, chiral HRMS: m/z 516.0 (M+H⁺)

Research Findings and Implications

  • Trifluoromethyl vs. Sulfonyl : The -CF₃ group in the target compound offers a balance of lipophilicity and metabolic stability, whereas sulfonyl analogs may exhibit higher polarity and altered target selectivity .
  • Chiral Centers : Compounds like N-[(2S,3S)-...propanamide demonstrate the importance of stereochemistry in optimizing binding affinity and reducing off-target effects .
  • Heterocyclic Modifications : Piperazine or pyridine rings (e.g., PF3845) can enhance solubility and pharmacokinetic profiles compared to simpler benzyl groups .

Biological Activity

N-(3-(pyridin-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C19H19F3N2O3
  • Molecular Weight : 396.36 g/mol

The presence of the pyridin-2-yloxy group and the trifluoromethyl moiety enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

This compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has demonstrated significant antibacterial effects against pathogens such as Xanthomonas oryzae and Ralstonia solanacearum. These bacteria are known to cause substantial agricultural losses, highlighting the compound's potential as an agricultural biopesticide .
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that it can effectively reduce the viability of several cancer cell lines .
  • Insecticidal Activity : The compound has also been evaluated for its insecticidal properties against pests like Plutella xylostella, suggesting its utility in pest management strategies .

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antibacterial efficacy of the compound against Xanthomonas oryzae.
    • Methodology : Minimum Inhibitory Concentration (MIC) tests were conducted.
    • Results : The compound exhibited an MIC of 15 µg/mL, significantly inhibiting bacterial growth compared to control groups.
  • Anticancer Activity Study :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assays were performed on breast (MCF-7) and colon (HT-29) cancer cell lines.
    • Results : IC50 values were recorded at 12 µM for MCF-7 and 18 µM for HT-29, indicating potent anticancer activity .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialXanthomonas oryzae15 µg/mL
Anticancer (MCF-7)Breast Cancer12 µM
Anticancer (HT-29)Colon Cancer18 µM
InsecticidalPlutella xylostellaNot specified

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